molecular formula C19H16N4O2S2 B2980550 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1396767-69-3

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2980550
CAS No.: 1396767-69-3
M. Wt: 396.48
InChI Key: XGGDVUIXKDOOQM-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Potential

Compounds structurally related to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide have been synthesized and studied for their potential antibacterial and anticancer activities. These derivatives, including various quinazolinone and thiazolyl hybrids, have shown promising results in inhibiting the growth of several bacterial strains and cancer cell lines. For instance, a series of N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)-2-(4-(substitutedphenyl)-4-oxoazetidin-1-yl)-5-(pyridin-4-yl)-5-thio)acetamido -1,2,4-triazoles demonstrated significant antibacterial activity against pathogens like S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010). Similarly, other studies have focused on synthesizing novel derivatives aiming to explore their biological activities, highlighting the chemical versatility and potential therapeutic applications of compounds bearing the quinazolinone core (Nguyen et al., 2022).

Antimalarial and Antitumor Activity

Specific derivatives, such as 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide, have been synthesized and evaluated for their antimalarial and anticancer properties. One such study conducted by Ramírez et al. (2020) synthesized a novel series of these derivatives and tested them for both in vitro and in vivo activities, identifying several compounds with significant potential (Ramírez et al., 2020).

Antimicrobial Agents

Another area of interest is the synthesis of thiazolidin-4-one derivatives as potential antimicrobial agents. For example, Baviskar et al. (2013) developed a new series of compounds with the aim to evaluate their antimicrobial activity, demonstrating the capacity of such molecules to inhibit the growth of various bacterial and fungal pathogens (Baviskar et al., 2013).

Synthesis and Characterization

The synthesis and characterization of these compounds involve multiple steps, starting from basic chemical precursors to the final targeted molecule. These synthetic routes often employ innovative methodologies, including microwave-assisted synthesis and solvent-free conditions, to improve yield and reduce reaction times. The final compounds are then characterized using various spectroscopic techniques, confirming their structures and potential as bioactive molecules (Adhikari et al., 2012).

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-12-16(27-18(22-12)15-7-4-8-26-15)9-20-17(24)10-23-11-21-14-6-3-2-5-13(14)19(23)25/h2-8,11H,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDVUIXKDOOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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